N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,2,2-trifluoroacetamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique structural features, which include both chlorine and fluorine atoms, making it a valuable entity in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,2,2-trifluoroacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine.
Reaction with Trifluoroacetic Anhydride: The pyridine derivative is then reacted with trifluoroacetic anhydride in the presence of a suitable base, such as triethylamine, to form the desired trifluoroacetamide compound.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The trifluoroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.
Major Products
The major products formed from these reactions include substituted pyridines, N-oxides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . This inhibition disrupts bacterial metabolism and growth, making it a potential candidate for antibacterial therapy.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a building block in organic synthesis.
N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide: Another compound with similar structural features and applications.
Uniqueness
N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,2,2-trifluoroacetamide stands out due to its specific combination of chlorine and trifluoromethyl groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6N2O/c10-5-1-4(8(11,12)13)2-17-6(5)3-18-7(19)9(14,15)16/h1-2H,3H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXARBBMJAHQJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CNC(=O)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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